![molecular formula C17H13Br2NO4 B2428854 Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate CAS No. 125365-59-5](/img/structure/B2428854.png)

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

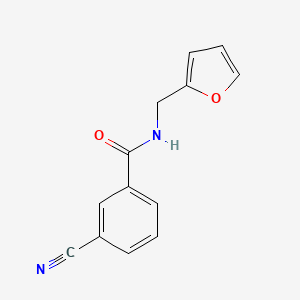

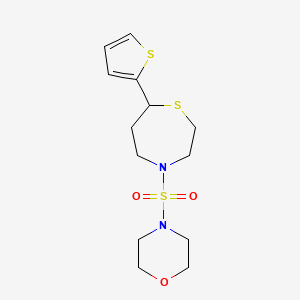

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate is a chemical compound with the molecular formula C17H13Br2NO4 . It is a type of indole derivative .

Molecular Structure Analysis

The molecular structure of this compound includes a benzo[e]indole core with various substituents. The molecular weight is 455.1 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : Research has explored synthesis technologies for related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester, emphasizing optimal synthesis parameters like material ratios, reaction time, and temperature for achieving high yield and purity Huang Bi-rong, 2013.

Light-Induced Radical Bromination : Studies have focused on visible-light-induced radical bromination methods for compounds like ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, highlighting improvements in yield and identification of byproducts Yang Li, 2015; Li Yan, 2014.

Radical Cyclisation Reactions : Research has investigated the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions to synthesize tri- and tetra-cyclic heterocycles, providing insights into intramolecular homolytic aromatic substitution S. M. Allin et al., 2005.

X-ray Crystallography Studies : Studies on related compounds like ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2, 6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate have involved X-ray crystallography to analyze molecular structure Da-Yun Luo et al., 2019.

Biological and Chemical Applications

Alkaloid Investigations : The investigation of brominated tryptophan derivatives from Thorectidae sponges, including compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester, highlights the biological relevance and potential applications of such compounds Nathaniel L. Segraves & P. Crews, 2005.

Synthetic Route Confirmation : Research confirming the synthetic routes of benz[f]indole derivatives, such as ethyl 9-methoxybenz[f]indole, contributes to the understanding of complex chemical structures and reactions relevant to compounds like Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate T. Watanabe et al., 1993.

Indole Derivative Synthesis : Studies on the synthesis of Indole derivatives from Ethyl 2-Bromocarbanilates, showcasing methods for creating complex indole structures, are relevant to understanding the synthesis and applications of the Ethyl 8-bromo compound T. Sakamoto et al., 1987.

Bromination and Phosphorylation Reactions : The selective bromination and phosphorylation of compounds like Ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate, which share structural similarities with Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate, provide insights into potential chemical reactions and transformations L. M. Pevzner, 2003.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Br2NO4/c1-3-24-17(23)13-11(7-18)20(2)14-12(13)10-6-8(19)4-5-9(10)15(21)16(14)22/h4-6H,3,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQWUEGKSGOGBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C3=C(C=CC(=C3)Br)C(=O)C2=O)C)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Br2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-bromo-2-(bromomethyl)-3-methyl-4,5-dioxobenzo[e]indole-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate](/img/structure/B2428773.png)

![2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2428775.png)

![2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2428776.png)

![Ethyl 3-{[4-(3-piperidin-1-ylpyrazin-2-yl)benzoyl]amino}benzoate](/img/no-structure.png)

![1-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B2428785.png)

![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2428794.png)